1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid
Overview
Description
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C22H22N2O5 and a molecular weight of 394.43 This compound features a pyrrolidine ring fused with a piperidine ring, both of which are functionalized with various substituents, including a phenoxyphenyl group
Preparation Methods
The synthesis of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions, such as microwave irradiation at 100°C . The process involves the formation of intermediate compounds, which are subsequently reacted with other reagents to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine ring structure and exhibit comparable chemical properties.
Phenylpyrrolidines: These compounds have a phenyl group attached to the pyrrolidine ring and are used in various chemical and biological applications.
Piperidine derivatives: Compounds with a piperidine ring structure, which are widely used in medicinal chemistry. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-14-19(23-12-10-15(11-13-23)22(27)28)21(26)24(20)16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-9,15,19H,10-14H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCATYWYBZHIWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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